molecular formula C6H4F3NO B1329877 4-(Trifluoromethyl)pyridine 1-oxide CAS No. 22253-59-4

4-(Trifluoromethyl)pyridine 1-oxide

Cat. No.: B1329877
CAS No.: 22253-59-4
M. Wt: 163.1 g/mol
InChI Key: WDUUZHQOZHEULL-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridine 1-oxide is a chemical compound with the molecular formula C6H4F3NO. It is a derivative of pyridine, where a trifluoromethyl group is attached to the fourth position of the pyridine ring, and an oxide group is attached to the nitrogen atom. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)pyridine 1-oxide typically involves the oxidation of 4-(Trifluoromethyl)pyridine. One common method is the use of hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective oxidation of the pyridine nitrogen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxides.

    Reduction: Reduction reactions can convert the oxide back to the parent pyridine compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

    Oxidation: Formation of higher oxides.

    Reduction: Regeneration of 4-(Trifluoromethyl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(Trifluoromethyl)pyridine 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those with fluorine-containing functional groups.

    Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its stability and reactivity.

Comparison with Similar Compounds

    4-(Trifluoromethyl)pyridine: The parent compound without the oxide group.

    3-(Trifluoromethyl)pyridine: A positional isomer with the trifluoromethyl group at the third position.

    2-(Trifluoromethyl)pyridine: Another positional isomer with the trifluoromethyl group at the second position.

Uniqueness: 4-(Trifluoromethyl)pyridine 1-oxide is unique due to the presence of both the trifluoromethyl and oxide groups, which confer distinct chemical and physical properties. The oxide group increases the compound’s reactivity and potential for forming hydrogen bonds, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

1-oxido-4-(trifluoromethyl)pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)5-1-3-10(11)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUUZHQOZHEULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276391
Record name Pyridine, 4-(trifluoromethyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22253-59-4
Record name Pyridine, 4-(trifluoromethyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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